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molecular formula C7H10N2O B8809974 1-(2-Methylpyrimidin-5-yl)ethanol

1-(2-Methylpyrimidin-5-yl)ethanol

Cat. No. B8809974
M. Wt: 138.17 g/mol
InChI Key: SZWHZTOQOWJBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653091B2

Procedure details

To a stirred solution of 2-methylpyrimidine-5-carbaldehyde (5.00 g, 38.9 mmol) in tetrahydrofuran (85 mL) was slowly added 33 mL of 1.4 M methylmagnesium bromide solution in tetrahydrofuran at 0° C. The mixture was stirred at room temperature for 1 hour and then quenched with water (50 mL) and extracted with EtOAc (3×200 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (0-100% EtOAc/hexane) to afford a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][N:3]=1.[CH3:10][Mg]Br>O1CCCC1>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]([OH:9])[CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NC=C(C=N1)C=O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
85 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-100% EtOAc/hexane)
CUSTOM
Type
CUSTOM
Details
to afford a colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=NC=C(C=N1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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